Tenacigenin B
Overview
Description
Tenacigenin B is the major steroidal skeleton of C-21 steroids in Marsdenia tenacissima . It is an important extraction of the glaucescent fissistigma root . It has been shown to possess anticancer activity .
Synthesis Analysis
Tenacigenin B is derived from the plant Marsdenia tenacissima . Two derivatives of Tenacigenin B, Tenacissimoside A and 11α-O-benzoyl-12β-O-acetyltenacigenin B, have been identified .Molecular Structure Analysis
The molecular structure of Tenacigenin B is represented by the formula C21H32O5 . More detailed information about its structure can be found on databases like PubChem .Chemical Reactions Analysis
In human liver microsomes, hydroxylation reactions were the major metabolic pathway of Tenacissoside H and Tenacissoside I, whereas the metabolic pathway of Tenacigenin B involved dehydrogenation reactions .Physical And Chemical Properties Analysis
For detailed physical and chemical properties of Tenacigenin B, you may refer to databases like PubChem .Scientific Research Applications
Anti-Inflammatory Properties
Tenacigenin B derivatives have been found to exhibit significant anti-inflammatory activity . Specifically, compounds such as marstenacisside F1 and F2, which are Tenacigenin B derivatives, have shown to inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 cells . This suggests that Tenacigenin B could be potentially used in the treatment of inflammatory diseases.
Antitumor Efficacy
Research has indicated that Tenacigenin B ester derivatives can enhance the antitumor activity of paclitaxel . In a study, total aglycones from Marsdenia tenacissima, characterized by the presence of a group of Tenacigenin B ester derivatives, showed the ability to sensitize KB-3-1 and HeLa cells to paclitaxel treatment . This suggests that Tenacigenin B could be potentially used as a chemosensitizer for cancer chemotherapy.
Metabolic Pathways
Tenacigenin B is mainly metabolized through dehydrogenation reactions . Understanding the metabolic pathways of Tenacigenin B can provide insights into its pharmacokinetics and pharmacodynamics, which is crucial for drug development and optimization.
Traditional Medicine
Tenacigenin B is found in the roots of Marsdenia tenacissima, a plant used in traditional Chinese medicine . The roots of this plant have been widely used due to their pharmacological functions of relieving pain, clearing heat, decreasing swelling, and detoxification .
Mechanism of Action
Target of Action
Tenacigenin B, a steroid isolated from the genus Alocasia , primarily targets Aurora-A , a protein that plays a crucial role in cell division . It also interacts with p-glycoprotein (Pgp) , a key drug efflux transporter in chemotherapy-resistant cancer cells .
Mode of Action
Tenacigenin B exerts its anti-tumor effects on lymphoma by regulating Aurora-A . It also resensitizes paclitaxel-resistant HepG2 cancer cells by inhibiting the activity of Pgp . This dual action makes Tenacigenin B a potential chemosensitizer in combination with paclitaxel to treat cancer .
Biochemical Pathways
The compound’s action leads to the down-regulation of pro-survival signaling and up-regulation of apoptotic signaling . This includes an increase in cleaved caspase 3 and a decrease in anti-apoptotic Bcl-2 proteins when cancer cells are co-treated with Tenacigenin B and paclitaxel .
Pharmacokinetics
Tenacigenin B has low oral bioavailability . It is metabolized by oxidation alone or in combination with demethylation, and five metabolites of Tenacigenin B have been identified .
Result of Action
The administration of Tenacigenin B leads to significant anti-tumor effects. It enhances cancer apoptosis by suppressing the anti-apoptotic and survival signaling pathways in cancer cells . In vitro studies have shown that Tenacigenin B suppresses the activity and induces alterations in the morphology of osteosarcoma cells .
Action Environment
The action of Tenacigenin B can be influenced by environmental factors. For instance, Marsdenia tenacissima, from which Tenacigenin B is derived, has low bioavailability in the human body . The use of marsdenia tenacissima as a fermentation medium of ganoderma lucidum can produce biotransformation products rich in pungent saponins, including tenacigenin b . This process enhances the anticancer effect of Marsdenia tenacissima .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-11(22)14-6-9-21-19(14,3)17(25)15(24)16-18(2)7-5-13(23)10-12(18)4-8-20(16,21)26-21/h12-17,23-25H,4-10H2,1-3H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXVLSDGEDMLQU-APDNMBNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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